
3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione is a compound characterized by the presence of a pyrrolidine ring substituted with two 2-chlorophenyl groups. This compound is part of the pyrrolidine-2,5-dione family, which is known for its versatile applications in medicinal chemistry due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione typically involves the reaction of 2-chlorobenzaldehyde with succinic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the pyrrolidine-2,5-dione ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its anticonvulsant and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with neuronal voltage-sensitive sodium and calcium channels, which contributes to its anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione
- 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione
- Ethosuximide (a pyrrolidine-2,5-dione derivative)
Uniqueness
3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione is unique due to the presence of two 2-chlorophenyl groups, which enhance its biological activity and specificity compared to other similar compounds. This structural feature allows for more effective interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C16H11Cl2NO2 |
|---|---|
Peso molecular |
320.2 g/mol |
Nombre IUPAC |
3,3-bis(2-chlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H11Cl2NO2/c17-12-7-3-1-5-10(12)16(9-14(20)19-15(16)21)11-6-2-4-8-13(11)18/h1-8H,9H2,(H,19,20,21) |
Clave InChI |
CHVIVAIYMZIBDJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=O)C1(C2=CC=CC=C2Cl)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


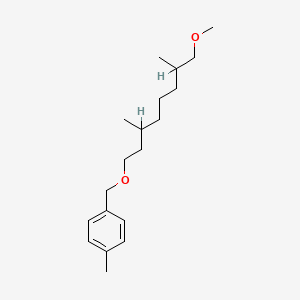
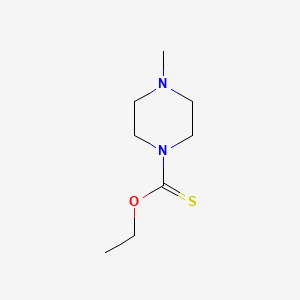
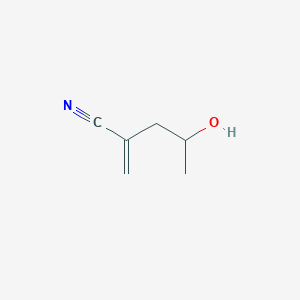
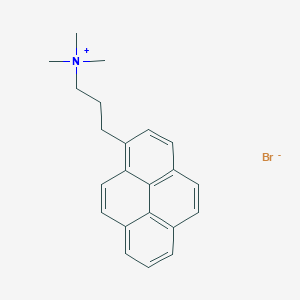
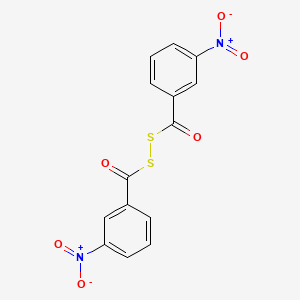

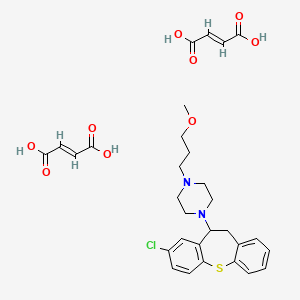
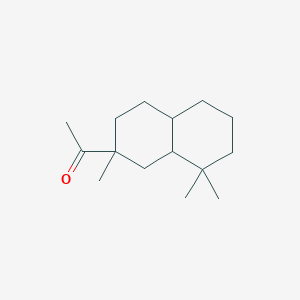
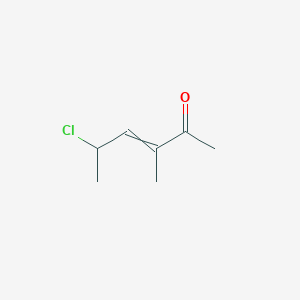
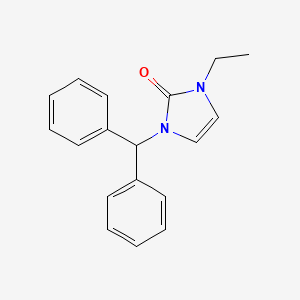
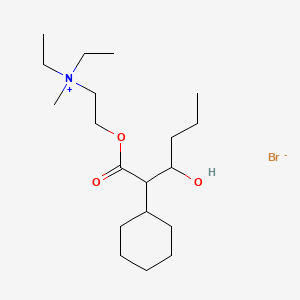
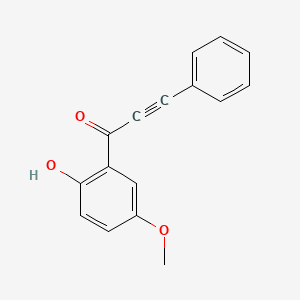
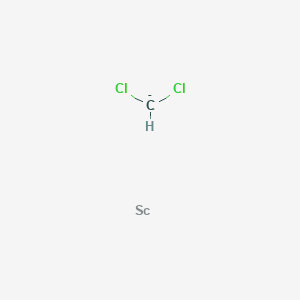
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)
